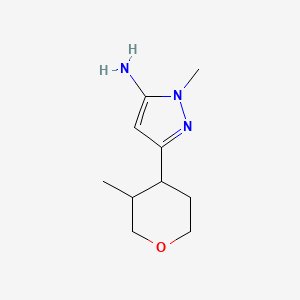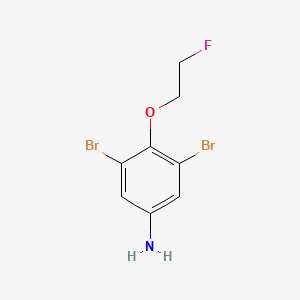![molecular formula C11H21NO5 B13086366 2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . The compound is a derivative of amino acids and is often utilized in peptide synthesis and other organic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID typically involves the protection of an amino acid with a BOC group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of BOC-protected amino acids, including 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID, often involves large-scale reactions using flow microreactor systems. These systems allow for efficient and controlled introduction of the BOC group into various organic compounds . The use of flow microreactor systems enhances the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Major Products
Deprotection: The major product is the free amine after removal of the BOC group.
Wissenschaftliche Forschungsanwendungen
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID primarily involves its role as a protecting group in organic synthesis. The BOC group protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups in the molecule . Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to reveal the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Another BOC-protected compound used for protecting amines in organic synthesis.
BOC-Arg (Boc)2-OH: A BOC-protected arginine derivative used in peptide synthesis.
(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: A BOC-protected histidine derivative used in peptide synthesis.
Uniqueness
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID is unique due to its specific structure, which includes a methoxy group and a pentanoic acid backbone. This structure allows for unique reactivity and applications in peptide synthesis and other organic transformations .
Eigenschaften
Molekularformel |
C11H21NO5 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-7(16-5)6-8(9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
HMXILZUFGLSQNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C(=O)O)NC(=O)OC(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate](/img/structure/B13086283.png)
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)
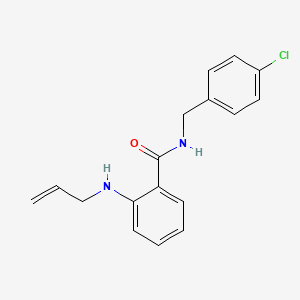

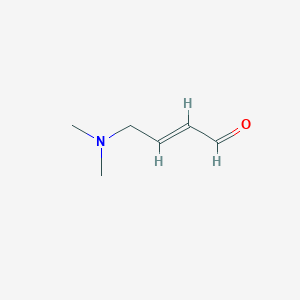
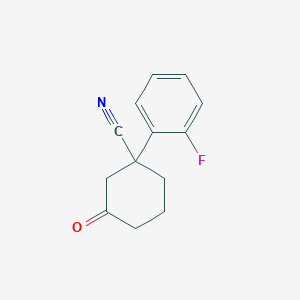
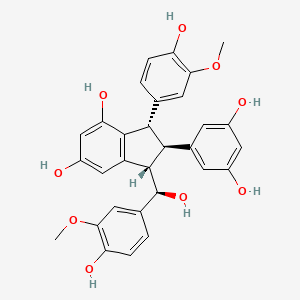
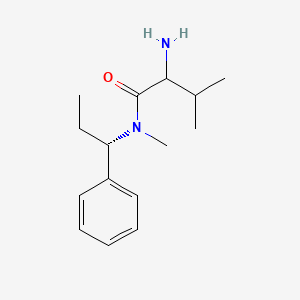

![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
